Radical cyclization of 1,6-dienes with azobis(alkylcarbonitriles) on water under additive-free conditions†
Green Chemistry Pub Date: 2020-06-18 DOI: 10.1039/D0GC00140F
Abstract
Without using any additives, a practical and eco-friendly methodology has been realized for the tandem double cyclization of 1,6-dienes with easily accessible azobis(alkylcarbonitriles) on water. This chemistry has mild reaction conditions, employing water as the sole solvent, with high regioselectivity and ease of scale-up. Moreover, this is the first example of 1,n-diene cyclization using azobis(alkylcarbonitriles) as a two-carbon unit for the construction of polycyclic skeletons.

Recommended Literature
- [1] Nanocrystalline SnS2 coated onto reduced graphene oxide: demonstrating the feasibility of a non-graphitic anode with sulfide chemistry for potassium-ion batteries†
- [2] Synthesis and cathodoluminescence properties of CdSe/ZnO hierarchical nanostructures†
- [3] A turn-on fluorescent probe with high selectivity for Hg2+ and its applications in living cells†
- [4] The influence of the localised charge of C- and N-termini on peptide self-assembly†
- [5] Rapid prototyping of microfluidic devices with a wax printer†
- [6] Unique assembly of low-dimensional viologen iodoplumbates and their improved semiconducting properties†
- [7] Chromatographic property classification of narrowly distributed ZnS quantum dots†
- [8] Furan platform chemicals beyond fuels and plastics
- [9] Halogenation on benzo[1,2-b:4,5-b′]difuran polymers for solvent additive-free non-fullerene polymer solar cells with efficiency exceeding 11%†
- [10] Contributions to conformational energy from interactions between nonbonded atoms and groups. Part 3.—Stable conformations of linear polyethylene and polytetrafluoroethylene
